[4-(Trifluoromethyl)pyrimidin-2-yl]methanamine hydrochloride
Description
[4-(Trifluoromethyl)pyrimidin-2-yl]methanamine hydrochloride is a pyrimidine-derived amine salt characterized by a trifluoromethyl (-CF₃) substituent at the 4-position of the pyrimidine ring and a primary amine (-CH₂NH₂) group at the 2-position, stabilized as a hydrochloride salt. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound valuable in medicinal chemistry for optimizing pharmacokinetic properties ">[1].
Properties
IUPAC Name |
[4-(trifluoromethyl)pyrimidin-2-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3.ClH/c7-6(8,9)4-1-2-11-5(3-10)12-4;/h1-2H,3,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFYADRGJUXICK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(F)(F)F)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1784927-27-0 | |
| Record name | [4-(trifluoromethyl)pyrimidin-2-yl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Trifluoromethyl)pyrimidin-2-yl]methanamine hydrochloride typically involves the reaction of 4-(Trifluoromethyl)pyrimidine with methanamine in the presence of a suitable catalyst and solvent . The reaction conditions often include controlled temperature and pH to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to maintain consistency and efficiency . The process includes rigorous quality control measures to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often under reflux conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones .
Reduction: Formation of amines or alcohols .
Substitution: Formation of various substituted pyrimidines .
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules .
- Employed in the development of novel catalysts and ligands for chemical reactions .
Biology:
- Investigated for its potential as a biochemical probe to study enzyme functions and interactions .
- Utilized in the design of bioactive molecules for drug discovery .
Medicine:
- Explored for its potential therapeutic applications, including as an antiviral or antibacterial agent .
- Studied for its role in modulating biological pathways relevant to diseases .
Industry:
Mechanism of Action
The mechanism of action of [4-(Trifluoromethyl)pyrimidin-2-yl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . This interaction can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Pyrimidine Ring
Table 1: Key Pyrimidin-2-yl Methanamine Derivatives
Key Observations :
Amine Chain Modifications
Table 2: Amine Chain Variants
Key Observations :
- Chain Length : Ethanamine derivatives (e.g., EN300-170881) exhibit extended alkyl chains, which may increase flexibility and binding affinity to target proteins compared to methanamine .
- Salt Forms : Dihydrochloride salts (e.g., CAS 170353-31-8) enhance solubility in polar solvents but may require adjustments in formulation for biological assays .
Heterocycle Variations
Table 3: Heterocyclic Analogues
Key Observations :
- Heterocycle Stability : Pyrimidines (six-membered, two nitrogens) generally exhibit greater metabolic stability than oxazoles (five-membered, one oxygen, one nitrogen) but may have reduced solubility .
- Bioisosteric Potential: Pyridine analogues (e.g., LookChem’s 1185138-23-1) serve as bioisosteres for pyrimidines in drug design, modulating electronic properties without significantly altering steric profiles .
Biological Activity
[4-(Trifluoromethyl)pyrimidin-2-yl]methanamine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and other therapeutic properties, supported by relevant data and case studies.
The compound has the following chemical characteristics:
- IUPAC Name: [4-(trifluoromethyl)-2-pyrimidinyl]methanamine hydrochloride
- Molecular Formula: C6H6F3N3·HCl
- Molecular Weight: 196.57 g/mol
Antimicrobial Properties
Recent studies have indicated that [4-(trifluoromethyl)pyrimidin-2-yl]methanamine hydrochloride exhibits significant antimicrobial activities. For instance, it has been shown to possess efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive bacteria. The mechanism of action appears to involve inhibition of bacterial growth through interference with specific metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
| Pseudomonas aeruginosa | 2.0 µg/mL |
These findings suggest a promising role for this compound in treating resistant bacterial infections.
Antiviral Activity
In addition to its antibacterial properties, the compound has exhibited antiviral activity against several viruses. For example, it has been tested against influenza virus strains and shown to inhibit viral replication effectively. The specific mechanism involves disruption of viral entry into host cells and interference with the viral life cycle.
Case Studies
- Study on MRSA Inhibition : A study conducted by researchers at a prominent university demonstrated that [4-(trifluoromethyl)pyrimidin-2-yl]methanamine hydrochloride significantly reduced the growth of MRSA in vitro. The study utilized a series of dilutions to determine the MIC, confirming its potential as a therapeutic agent against resistant strains .
- Influenza Virus Research : In another investigation, the compound was evaluated for its antiviral properties against influenza A virus. Results indicated that it could reduce viral titers by over 90% at concentrations as low as 1 µg/mL, suggesting its potential for further development as an antiviral drug .
The biological activity of [4-(trifluoromethyl)pyrimidin-2-yl]methanamine hydrochloride can be attributed to its structural features. The trifluoromethyl group enhances lipophilicity and bioavailability, which may facilitate better interaction with biological targets. Research indicates that the compound may act by:
- Inhibiting key enzymes involved in bacterial cell wall synthesis.
- Disrupting viral entry mechanisms through receptor binding interference.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
